2-Methylheptanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylheptanoic acid and its analogs involves various chemical procedures and starting materials. For instance, one synthetic approach involves the reaction of crotonic acid with sec-butyl alcohol to protect the carbonyl group, followed by reaction with n-butylmagnesium bromide to obtain sec-butyl 3-methylheptanoate, which is then hydrolyzed to yield 3-methylheptanoic acid, showcasing a novel method for producing high-purity products (Li Wei, 2010). Another method involves starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone to synthesize (R) and (S)-3-methylheptanoic acids, indicating the versatility in the synthesis of chiral 3-methyl alkanoic acids (Shunji Zhang, Yong‐Ling Shi, & W. Tian, 2015).
Scientific Research Applications
Metabolism and Toxicology :
- 2-Methylheptanoic acid was identified as a urinary metabolite in male Fischer 344 rats administered with 2-methylheptane, indicating its role in the metabolism of hydrocarbons. The study highlighted the predominance of diol formation in metabolism and minimal kidney damage in rats (Serve et al., 1992).
- Another study on human metabolism of 2-ethylhexanoic acid, a phthalate metabolite, identified 3-oxo-2-ethylhexanoic acid as a major urinary metabolite, suggesting similar metabolic pathways for related compounds (Stingel et al., 2007).
Synthesis and Chemical Properties :
- Research on the synthesis of 3-methylheptanoic acid, a structurally similar compound, offered insights into novel methods and high-purity product formation, which can be relevant for the synthesis of this compound as well (Li Wei, 2010).
- The synthesis of (R) and (S) enantiomers of 3-methylheptanoic acid was achieved starting from chiral methyl molecules, indicating potential methodologies for creating enantiomerically pure forms of this compound (Zhang et al., 2015).
Biological Applications and Implications :
- In the field of biochemistry, studies have investigated the metabolism of similar compounds, such as 2-methylhexane, by Pseudomonas cells. This research may provide insights into the biological degradation pathways of this compound (Thijsse & Linden, 2006).
- Research on the enantioselective analysis of methyl-branched alcohols and acids in rhubarb stalks, which includes similar compounds to this compound, contributes to our understanding of the natural occurrence and properties of these compounds (Dregus et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methylheptanoic acid is a medium-chain fatty acid
Mode of Action
It is known to be used as a reagent in the synthesis of novel isoniazid derivatives with potent antitubercular activity . This suggests that it may interact with enzymes or receptors involved in the synthesis or function of these derivatives.
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in lipid metabolism and energy production
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 140 °C/40 hPa . Its density is 0.92 g/cm3 at 20 °C , which may influence its distribution and bioavailability in the body.
Result of Action
As a reagent in the synthesis of novel isoniazid derivatives, it may contribute to the antitubercular activity of these compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature may affect its physical state and therefore its bioavailability. It is stable at a storage temperature of 2-30°C . Other environmental factors such as pH and the presence of other compounds may also influence its action and stability.
properties
IUPAC Name |
2-methylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBWMBRPILTCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862581 | |
Record name | Heptanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid, solidifies in the cold to colourless or white scaly crystals; fatty, sour, rancid-like aroma | |
Record name | 2-Methylheptanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
140.00 °C. @ 30.00 mm Hg | |
Record name | 2-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water; soluble in oils, soluble (in ethanol) | |
Record name | 2-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Methylheptanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.899-0.905 | |
Record name | 2-Methylheptanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1188-02-9 | |
Record name | 2-Methylheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLHEPTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C9131FOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural isomers found in commercially available radiolabeled 2-Methylheptanoic acid ([1-14C]Valproic Acid)?
A1: Research has shown that commercially available radiolabeled this compound, often labeled as [1-14C]Valproic Acid, can contain significant amounts of structural isomers like 2-ethylhexanoic acid and 2-propylpentanoic acid. [] This finding highlights the importance of rigorous quality control in the production of radiolabeled compounds, as the presence of isomers can confound research results, particularly in metabolic studies where accurate tracing of metabolites is crucial.
Q2: How does the structure of this compound relate to its biological activity?
A2: A study comparing the brain uptake of two fluoroalkyl substituted amino acids, (S)-2-amino-7-[(18)F]fluoro-2-methylheptanoic acid ((S)-[(18)F]FAMHep) and (S)-2-amino-7-[(18)F]fluoroheptanoic acid ((S)-[(18)F]FAHep), demonstrated the impact of subtle structural modifications on biological activity. [] The presence of a methyl group on the α-carbon in (S)-[(18)F]FAMHep hindered its recognition by system L amino acid transporters, resulting in significantly lower brain uptake compared to the α-hydrogen substituted analogue, (S)-[(18)F]FAHep. This finding underscores the importance of understanding structure-activity relationships in drug design, particularly for targeting specific tissues like the brain.
Q3: Can you provide an example of this compound being a component of a more complex molecule, and what is the significance of its presence?
A3: this compound is a structural component of globomycin antibiotics, specifically as the fatty acid moiety in SF-1902 A2. [] The length of the alkyl chain in this moiety significantly influences the antibacterial activity of globomycin analogues. While SF-1902 A2 with this compound exhibits some activity, the homologue with the longest alkyl chain (A5) demonstrates maximum potency. This example highlights how this compound can be incorporated into larger structures, and how modifications to its alkyl chain can impact the overall biological activity of the molecule.
Q4: How is this compound being used in analytical chemistry?
A4: Profiling studies on Turkish honeys utilize this compound as a key volatile component for authentication and floral origin determination. [] By analyzing the volatile profile, including this compound, researchers can differentiate between various honey types with high accuracy. This application underscores the value of this compound as a chemical marker in food analysis and quality control.
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